4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride
Overview
Description
4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride is a chemical compound with the molecular formula C5H8N2O·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids. This method allows for the preparation of 4,5-disubstituted oxazoles in high yields . The reaction conditions often involve mild temperatures and the use of recyclable ionic liquids as solvents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of green chemistry, such as the use of recyclable solvents and efficient catalytic processes, are likely to be employed to minimize environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different substituents, while substitution reactions can introduce various functional groups into the oxazole ring.
Scientific Research Applications
4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a potential lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved. Detailed studies on the molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-Dimethyl-1,3-oxazol-2-amine hydrochloride include other oxazole derivatives such as:
- 4-Methyl-1,3-oxazol-2-amine
- 5-Methyl-1,3-oxazol-2-amine
- 4,5-Dimethyl-1,3-thiazol-2-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups at positions 4 and 5 of the oxazole ring can affect its interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
4,5-dimethyl-1,3-oxazol-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H2,6,7);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYYPSUXYLYBFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)N)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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